ML-SA5

CAS No.: 2418670-70-7

Cat. No.: VC6221096

Molecular Formula: C19H24ClN3O4S2

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2418670-70-7 |

|---|---|

| Molecular Formula | C19H24ClN3O4S2 |

| Molecular Weight | 458.0 g/mol |

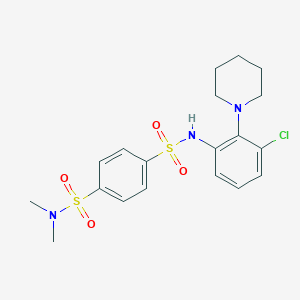

| IUPAC Name | 1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide |

| Standard InChI | InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 |

| Standard InChI Key | YPPWKTIVYUTTEH-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |

Introduction

Molecular and Pharmacological Characteristics of ML-SA5

Chemical Structure and Properties

ML-SA5 (CAS No. 2418670-70-7) is a sulfonamide derivative with the chemical formula and a molecular weight of 457.99 g/mol . Its structure includes a dimethylaminosulfonyl group linked to a chlorinated aromatic ring, enabling selective interaction with TRPML1 channels (Figure 1). The compound exhibits a predicted density of 1.395 g/cm³ and solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (109.17 mM) .

Table 1: Physicochemical Properties of ML-SA5

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 457.99 g/mol | |

| Solubility (DMSO) | 50 mg/mL | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Mechanism of Action: TRPML1 Activation

TRPML1 is a lysosomal calcium channel integral to vesicular trafficking and autophagy. ML-SA5 binds to TRPML1 with an EC₅₀ of 285 ± 144 nM in dystrophin-deficient myoblasts, inducing lysosomal calcium release () . This release triggers transcription factor EB (TFEB) nuclear translocation, upregulating lysosomal biogenesis genes (e.g., LAMP1, CTSB) and enhancing lysosomal exocytosis . Concurrently, ML-SA5 disrupts autophagosome-lysosome fusion, increasing LC3-II levels and inhibiting autophagic flux .

Preclinical Efficacy in Disease Models

Muscular Dystrophy

In mdx mice (a Duchenne muscular dystrophy model), daily intraperitoneal ML-SA5 (2–5 mg/kg) reduced muscle necrosis by 70%, decreased centrally nucleated fibers, and improved treadmill performance . Serum creatine kinase (CK) levels, a marker of muscle damage, dropped significantly () . Mechanistically, ML-SA5 restored sarcolemma integrity via lysosomal exocytosis, delivering repair proteins like dysferlin to injury sites .

Table 2: Therapeutic Effects of ML-SA5 in mdx Mice

| Parameter | Effect | Source |

|---|---|---|

| Muscle Necrosis | ↓ 70% | |

| Centrally Nucleated Fibers | ↓ 50% | |

| Serum CK Levels | ↓ 45% | |

| Treadmill Performance | ↑ 2.5-fold |

Uranium-Induced Nephrotoxicity

ML-SA5 accelerated uranium (U) clearance in mice with acute nephrotoxicity, reducing renal U retention by 60% and improving kidney function markers (e.g., serum creatinine, BUN) . This effect was mediated by TRPML1-dependent lysosomal exocytosis, which expelled U-loaded vesicles into urine . Knockdown of TRPML1 or TFEB abolished these benefits, confirming target specificity .

Cancer Cytotoxicity

At 3 µM, ML-SA5 selectively killed MeWo and M12 melanoma cells but spared normal melanocytes . The cytotoxicity correlated with prolonged lysosomal calcium signaling, inducing mitochondrial dysfunction and apoptosis .

| Parameter | Value | Source |

|---|---|---|

| Plasma Half-Life | 4.2 hours | |

| Bioavailability | 68% | |

| Lysosomal Accumulation | 10-fold higher |

Toxicity and Tolerability

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

By promoting TFEB-driven autophagy, ML-SA5 could mitigate protein aggregates in Alzheimer’s and Parkinson’s diseases .

Clinical Translation Challenges

While preclinical data are promising, ML-SA5’s potency in human cells and long-term safety remain unvalidated. Phase I trials should assess dosing regimens and biomarker correlations (e.g., TFEB activation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume